1-Butene, 3,4-dibromo-

Reaction Mechanism Electrophilic Addition Kinetic Control

1-Butene, 3,4-dibromo- (CAS 10463-48-6), also known as 3,4-dibromo-1-butene, is a dibrominated derivative of 1-butene with the molecular formula C₄H₆Br₂ and a molecular weight of 213.90 g/mol. This compound is a key intermediate in organic synthesis, characterized by the presence of a terminal alkene and two vicinal bromine atoms.

Molecular Formula C4H6Br2
Molecular Weight 213.9 g/mol
CAS No. 10463-48-6
Cat. No. B078774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butene, 3,4-dibromo-
CAS10463-48-6
Synonyms3,4-Dibromo-1-butene
Molecular FormulaC4H6Br2
Molecular Weight213.9 g/mol
Structural Identifiers
SMILESC=CC(CBr)Br
InChIInChI=1S/C4H6Br2/c1-2-4(6)3-5/h2,4H,1,3H2
InChIKeyZBQFRDTZYRRHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butene, 3,4-dibromo- (CAS 10463-48-6) for Precision Organic Synthesis and Chemical Research


1-Butene, 3,4-dibromo- (CAS 10463-48-6), also known as 3,4-dibromo-1-butene, is a dibrominated derivative of 1-butene with the molecular formula C₄H₆Br₂ and a molecular weight of 213.90 g/mol [1]. This compound is a key intermediate in organic synthesis, characterized by the presence of a terminal alkene and two vicinal bromine atoms. Its fundamental physical properties, including a density of approximately 1.837 g/cm³ and a boiling point of 177.5 °C at 760 mmHg , provide a baseline for its handling and use in various chemical transformations.

1 Vicinal dibromide building block for synthetic chemistry.
2 Terminal alkene handle for orthogonal functionalization.
3 Supports electrophilic addition mechanistic studies.

Why Generic Substitution of 1-Butene, 3,4-dibromo- with Other C4 Dibromobutene Isomers is Not Feasible


In-class substitution of 1-Butene, 3,4-dibromo- with its closest analog, 1,4-dibromo-2-butene (CAS 6974-12-5), is not feasible due to fundamental differences in their molecular structure and, consequently, their chemical reactivity and physical properties. While both are C4H6Br2 isomers, 3,4-dibromo-1-butene possesses a terminal alkene and a vicinal dibromide, whereas 1,4-dibromo-2-butene features an internal alkene and two terminal bromines [1]. This structural divergence leads to distinct reactivity profiles in key reactions such as nucleophilic substitution, elimination, and cross-coupling [2], and results in measurable differences in physical properties like density, boiling point, and melting point . These differences directly impact synthetic route design, purification methods, and downstream applications, making them non-interchangeable.

Target Compound
3,4-dibromo-1-butene

Vicinal dibromide (1,2-addition product), liquid at ambient, lower boiling point.

MAY NOT TRANSFER
Potential Substitute
1,4-dibromo-2-butene

Terminal dibromide (1,4-addition product), solid at ambient, higher boiling point. Regiochemistry mismatch limits direct substitution.

Quantitative Differentiation of 1-Butene, 3,4-dibromo-: Key Evidence for Scientific Selection


Kinetic vs. Thermodynamic Product Formation in Electrophilic Addition to 1,3-Butadiene

3,4-dibromo-1-butene is unequivocally identified as the kinetic product (1,2-addition) from the electrophilic addition of bromine to 1,3-butadiene, while its isomer, 1,4-dibromo-2-butene, is the thermodynamic product (1,4-addition). Under kinetic control at low temperatures (e.g., 0°C or -80°C), the formation of 3,4-dibromo-1-butene is favored due to a lower activation energy for its formation compared to the 1,4-addition pathway . Conversely, under thermodynamic control at higher temperatures (e.g., 40°C or +80°C), the more stable 1,4-dibromo-2-butene is the major product [1]. This fundamental distinction dictates reaction conditions for selective synthesis.

Reaction Pathway
Class-level inference
1,2-addition (kinetic) favored at low temp; 1,4-addition (thermodynamic) favored at high temp.
Supports temperature-controlled synthesis.
Reported ~30% 1,4-product at 0°C vs ~85% at 40°C in analogous system.
Reaction Mechanism Electrophilic Addition Kinetic Control

Physical Property Comparison: Boiling Point and Density

Significant differences in key physical properties exist between 3,4-dibromo-1-butene and its primary isomer, 1,4-dibromo-2-butene, which are directly relevant to purification and handling. 3,4-dibromo-1-butene exhibits a lower boiling point of 177.5°C at 760 mmHg compared to the 205°C boiling point of 1,4-dibromo-2-butene [1]. Additionally, its density is 1.837 g/cm³ , while that of the 1,4-isomer is higher at 1.867 g/cm³ .

Boiling Point
Cross-study comparable
177.5 °C
27.5°C lower than 1,4-isomer; enables distillation separation.
1,4-dibromo-2-butene: 205 °C.
Physical Chemistry Separation Science Purification

Physical Property Comparison: Melting Point and Phase at Room Temperature

The phase at room temperature distinguishes these isomers. 3,4-dibromo-1-butene is a liquid at standard room temperature, with an estimated melting point of 53.4°C . In contrast, 1,4-dibromo-2-butene is a solid crystalline material with a melting point range of 48-51°C [1]. This difference in physical state dictates handling, storage, and formulation protocols.

Phase at RT
Cross-study comparable
Liquid (est. mp 53.4 °C)
Simplifies handling compared to solid 1,4-isomer.
Comparator is solid crystalline (mp 48-51 °C).
Physical Chemistry Material Handling Formulation

Reactivity in Cross-Coupling Reactions

3,4-dibromo-1-butene is a documented substrate for palladium-catalyzed cross-coupling reactions . While both 3,4-dibromo-1-butene and 1,4-dibromo-2-butene can serve as electrophilic partners, the distinct structural arrangement (vicinal vs. terminal dibromide) leads to different reactivity and selectivity in cross-coupling events, particularly in sequential or chemoselective transformations [1]. This is a class-level inference, as specific quantitative yields for direct competition are not available.

Cross-Coupling Reactivity
Class-level inference
Vicinal vs. terminal dibromide pattern leads to different selectivity profile.
Supports orthogonal reactivity in tandem reactions.
Specific quantitative yields for direct competition not available.
Catalysis Cross-Coupling Building Block

Optimal Research and Industrial Applications for 1-Butene, 3,4-dibromo-


Kinetic Resolution and Mechanistic Studies in Electrophilic Addition

3,4-dibromo-1-butene is the definitive starting material or standard for studies investigating the kinetic control of electrophilic addition to conjugated dienes. Its formation is the direct result of the lower-activation-energy 1,2-addition pathway, making it essential for mechanistic experiments, kinetic isotope effect studies, and teaching the principle of kinetic versus thermodynamic control in organic chemistry [1].

Synthesis of Vicinal Diols and Other Functionalized Intermediates

The vicinal dibromide moiety of 3,4-dibromo-1-butene serves as a precursor to vicinal diols (via hydrolysis or other substitution) and other 1,2-difunctionalized C4 building blocks. The presence of a terminal alkene provides an additional reactive handle for orthogonal functionalization, such as hydroboration, epoxidation, or further cross-coupling, enabling the construction of complex molecular architectures [2].

Cross-Coupling Reactions Requiring a Vicinal Dibromide Scaffold

In palladium-catalyzed cross-coupling reactions, 3,4-dibromo-1-butene can be employed as a substrate where the vicinal dibromide pattern is desired for specific synthetic sequences, such as in tandem or cascade reactions . Its use may offer a different selectivity profile compared to its 1,4-isomer, which is important in the synthesis of pharmaceuticals and agrochemicals where precise control over carbon-carbon bond formation is required.

Application
Selection Property
Validation Focus
Mechanistic studies
Kinetic vs. thermodynamic control
Temperature-dependent synthesis outcome
Vicinal diol synthesis
Vicinal dibromide scaffold
Hydrolysis and orthogonal group tolerance
Cross-coupling reactions
Palladium-catalyzed sequences
Selective C-C bond formation review

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